Cas no 1706439-95-3 (3-Chloro-6-(difluoromethyl)pyridazine)
3-Chloro-6-(difluoromethyl)pyridazine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-6-(difluoromethyl)pyridazine
- 3-Chloro-6-difluoromethyl-pyridazine
- AMY2198
- C73280
- A907564
- AKOS024052967
- MFCD28013109
- DS-19109
- 1706439-95-3
- PB48351
- SCHEMBL17184963
- EN300-1664067
- DB-194008
- Z1939450756
- YXWAHLKOWQLVBJ-UHFFFAOYSA-N
-
- MDL: MFCD28013109
- Inchi: 1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H
- InChI Key: YXWAHLKOWQLVBJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C(F)F)N=N1
Computed Properties
- Exact Mass: 163.9952821g/mol
- Monoisotopic Mass: 163.9952821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 25.8
3-Chloro-6-(difluoromethyl)pyridazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
3-Chloro-6-(difluoromethyl)pyridazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM250246-10g |
3-Chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95% | 10g |
$1964 | 2021-08-04 | |
| Enamine | EN300-1664067-100mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 100mg |
$342.0 | 2022-02-28 | |
| Enamine | EN300-1664067-250mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 250mg |
$488.0 | 2022-02-28 | |
| Enamine | EN300-1664067-500mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 500mg |
$769.0 | 2022-02-28 | |
| Enamine | EN300-1664067-1000mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 1g |
$986.0 | 2022-02-28 | |
| Enamine | EN300-1664067-2500mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 2500mg |
$1931.0 | 2022-02-28 | |
| Enamine | EN300-1664067-5000mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 5g |
$2858.0 | 2022-02-28 | |
| Enamine | EN300-1664067-10000mg |
3-chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95.0% | 10g |
$4237.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO975-100mg |
3-Chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95% | 100mg |
2782CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CO975-250mg |
3-Chloro-6-(difluoromethyl)pyridazine |
1706439-95-3 | 95% | 250mg |
3175CNY | 2021-05-08 |
3-Chloro-6-(difluoromethyl)pyridazine Suppliers
3-Chloro-6-(difluoromethyl)pyridazine Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 3-Chloro-6-(difluoromethyl)pyridazine
Introduction to 3-Chloro-6-(difluoromethyl)pyridazine (CAS No. 1706439-95-3)
3-Chloro-6-(difluoromethyl)pyridazine, identified by its Chemical Abstracts Service (CAS) number 1706439-95-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of both a chlorine substituent at the 3-position and a difluoromethyl group at the 6-position imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The structural features of 3-Chloro-6-(difluoromethyl)pyridazine contribute to its potential as an intermediate in synthesizing various bioactive molecules. The chlorine atom can participate in nucleophilic substitution reactions, enabling further functionalization, while the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug candidates. These attributes have positioned this compound as a valuable building block in the design of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of pyridazine derivatives. Studies have demonstrated that modifications at the pyridazine core can lead to compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of 3-Chloro-6-(difluoromethyl)pyridazine makes it an attractive candidate for further investigation into its potential therapeutic applications.
One of the most compelling aspects of 3-Chloro-6-(difluoromethyl)pyridazine is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds that mimic natural products or target specific biological pathways. For instance, recent studies have explored its use in generating inhibitors of kinases and other enzymes implicated in cancer progression. The ability to derivatize this compound allows chemists to fine-tune its properties, optimizing interactions with biological targets.
The difluoromethyl group, in particular, has been extensively studied for its ability to improve pharmacokinetic profiles of drug candidates. This moiety enhances lipophilicity and reduces susceptibility to metabolic degradation, thereby increasing the bioavailability and duration of action of therapeutic agents. The incorporation of this group into 3-Chloro-6-(difluoromethyl)pyridazine underscores its potential as a key intermediate in developing next-generation pharmaceuticals.
Moreover, the chlorine substituent at the 3-position provides another layer of reactivity that can be exploited in medicinal chemistry. It serves as a handle for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of aryl or heteroaryl groups. Such modifications can significantly alter the biological activity of derived compounds, enabling the exploration of new therapeutic modalities.
Recent advances in computational chemistry have also highlighted the importance of 3-Chloro-6-(difluoromethyl)pyridazine as a scaffold for virtual screening and de novo design. Molecular modeling studies suggest that this compound can interact with various biological targets through multiple binding modes, increasing its potential as a lead compound for drug development. These computational approaches complement experimental efforts by providing rapid and cost-effective screening tools.
The synthesis of 3-Chloro-6-(difluoromethyl)pyridazine itself has been optimized through various methodologies, including multi-step organic transformations and catalytic processes. Recent publications have reported efficient synthetic routes that minimize waste and improve yields, aligning with green chemistry principles. These advancements not only enhance accessibility but also contribute to sustainable practices in pharmaceutical manufacturing.
In conclusion, 3-Chloro-6-(difluoromethyl)pyridazine (CAS No. 1706439-95-3) represents a promising compound in the realm of medicinal chemistry. Its unique structural features and reactivity make it an excellent candidate for further exploration in drug discovery. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a significant role in the development of innovative therapeutic agents.
1706439-95-3 (3-Chloro-6-(difluoromethyl)pyridazine) Related Products
- 1015779-51-7(3-chloro-5-(difluoromethyl)-1H-pyrazole)
- 258506-68-2(3-Chloro-6-(trifluoromethyl)pyridazine)
- 1003320-19-1(5-Chloro-3-(trifluoromethyl)-1H-pyrazole)
- 1237522-70-1(1-chloro-4-(trifluoromethyl)phthalazine)
- 131797-35-8(5-Chloro-3-(trifluoromethyl)-1H-pyrazole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)